

CAS number and molecular weight of 1-(azidomethyl)-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(Azidomethyl)-3-methylbenzene

Cat. No.: B161737

[Get Quote](#)

Technical Guide: 1-(Azidomethyl)-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-(azidomethyl)-3-methylbenzene**, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in bioconjugation and drug development through "click chemistry."

Core Compound Data

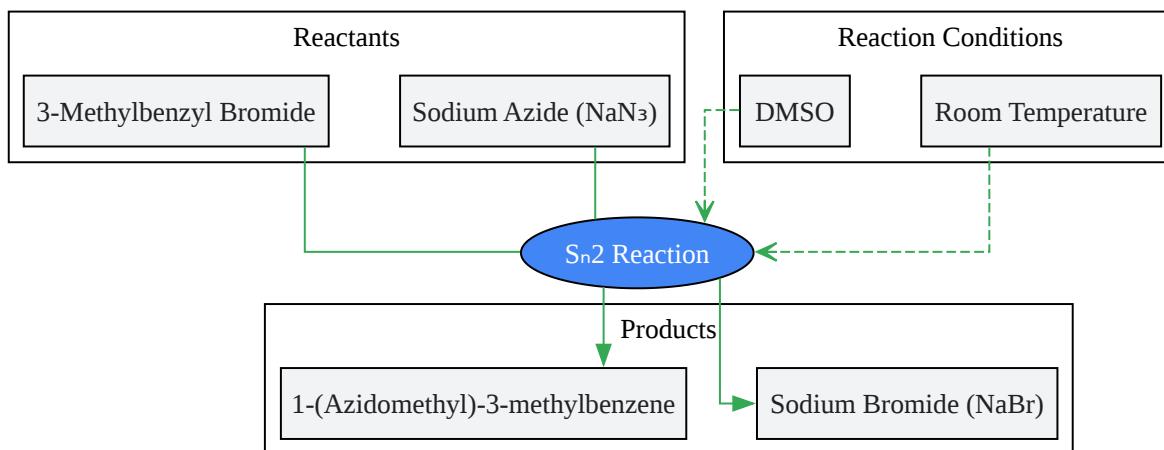
1-(Azidomethyl)-3-methylbenzene, also known as 3-methylbenzyl azide, is an organic azide that serves as a crucial building block in various chemical syntheses. Its properties are summarized below.

Property	Value	Citation(s)
CAS Number	126799-82-4	[1] [2]
Molecular Formula	C ₈ H ₉ N ₃	[1]
Molecular Weight	147.18 g/mol	[1] [2]
Synonym	3-Methylbenzyl azide	[1]

Synthesis of 1-(Azidomethyl)-3-methylbenzene

The synthesis of **1-(azidomethyl)-3-methylbenzene** is typically achieved through a nucleophilic substitution reaction (S_N2) where an azide salt displaces a leaving group from 3-methylbenzyl halide. The following protocol is a representative method adapted from procedures for analogous benzyl azides.

Experimental Protocol: Synthesis from 3-Methylbenzyl Bromide


Materials:

- 3-Methylbenzyl bromide
- Sodium azide (NaN_3)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).
- Add sodium azide (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature overnight.^[3]
- After the reaction is complete, quench the reaction by the slow addition of water. This process may be exothermic.^[3]

- Transfer the mixture to a separatory funnel and extract the product into diethyl ether (three portions).[3]
- Combine the organic layers and wash sequentially with water and then brine.[3]
- Dry the organic phase over anhydrous sodium sulfate.[3]
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield **1-(azidomethyl)-3-methylbenzene** as an oil.[3]

[Click to download full resolution via product page](#)

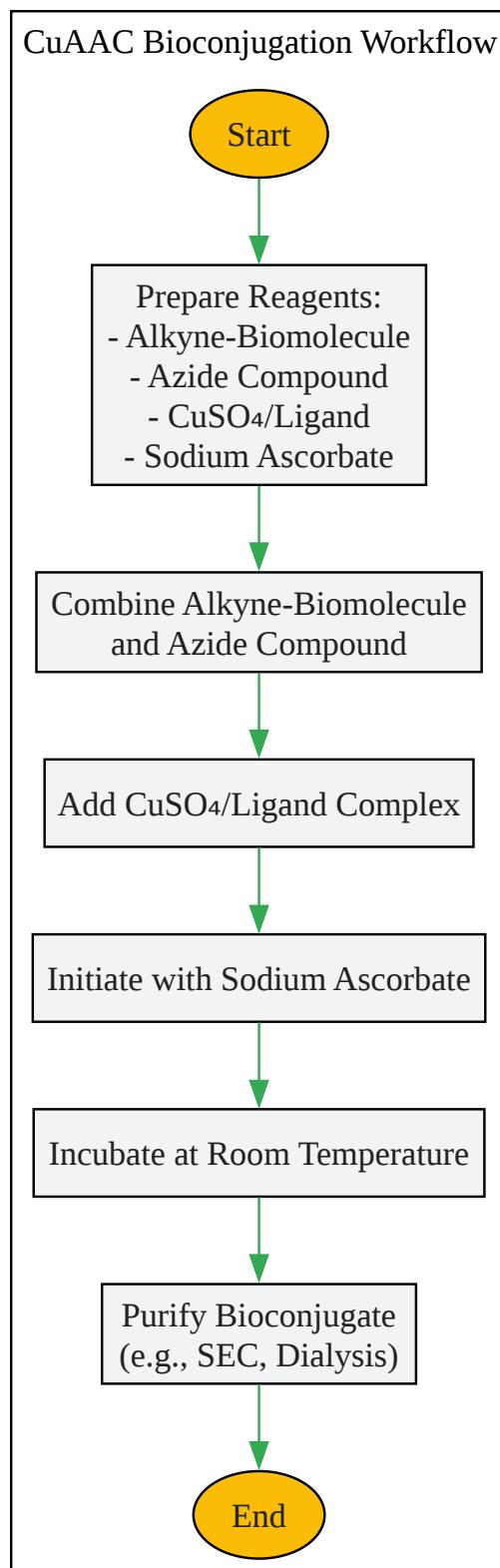
S_N2 synthesis of **1-(azidomethyl)-3-methylbenzene**.

Applications in Click Chemistry

1-(Azidomethyl)-3-methylbenzene is a valuable reagent in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][5] The azide group of this molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][5] This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[6][7]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for conjugating an azide, such as **1-(azidomethyl)-3-methylbenzene**, to an alkyne-modified biomolecule.


Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)
- **1-(Azidomethyl)-3-methylbenzene**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Sodium ascorbate
- Biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4)
- DMSO

Procedure:

- Reagent Preparation:
 - Dissolve the alkyne-modified biomolecule in a biocompatible buffer.
 - Prepare a stock solution of **1-(azidomethyl)-3-methylbenzene** in DMSO.
 - Prepare a stock solution of CuSO_4 in water.
 - Prepare a stock solution of the THPTA or TBTA ligand in water or a DMSO/water mixture.
 - Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
- Reaction Setup:

- In a reaction vessel, combine the alkyne-modified biomolecule and the **1-(azidomethyl)-3-methylbenzene** stock solution.
- Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA or TBTA ligand for several minutes.[8]
- Add the copper-ligand complex to the reaction mixture.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
- Incubation and Purification:
 - Allow the reaction to proceed at room temperature for 1-4 hours.
 - Once the reaction is complete, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or precipitation.

[Click to download full resolution via product page](#)

General workflow for CuAAC bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [CAS number and molecular weight of 1-(azidomethyl)-3-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161737#cas-number-and-molecular-weight-of-1-azidomethyl-3-methylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com